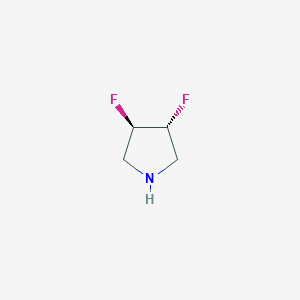

(3R,4R)-3,4-difluoropyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3,4-difluoropyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFTVEADDMICLE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681029 | |

| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863396-77-4 | |

| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3r,4r 3,4 Difluoropyrrolidine

Historical Development of Enantioselective Syntheses of Vicinal Difluoropyrrolidines

The journey toward the stereocontrolled synthesis of vicinal difluoropyrrolidines is marked by significant advancements in asymmetric synthesis and fluorination chemistry. Early efforts were often hampered by the challenges of introducing two fluorine atoms onto adjacent carbon centers with defined stereochemistry. A landmark development was the report of the first enantioselective syntheses of vicinal difluoropyrrolidines where enantiopure vicinal difluorides were prepared by introducing fluorine at both centers in a single operation. This work also described the first catalytic asymmetric synthesis where the catalyst's chirality was derived from an organofluorine C₂ symmetry, a novel concept at the time. acs.org These pioneering studies laid the groundwork for more refined and efficient methods, moving from stoichiometric chiral reagents to catalytic asymmetric processes that offer greater efficiency and atom economy.

Chiral Pool Approaches to (3R,4R)-3,4-Difluoropyrrolidine

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy elegantly transfers the existing chirality of the starting material to the final target molecule, bypassing the need for asymmetric catalysis or chiral resolution.

Derivatization from L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a C₄ dicarboxylic acid that has been extensively used as a chiral building block for the synthesis of various chiral ligands and pyrrolidine (B122466) derivatives. Its C₂ symmetry makes it an ideal precursor for creating symmetrically substituted pyrrolidines like the (3R,4R)-diol. acs.org The synthetic sequence typically involves the conversion of the two carboxylic acid groups of tartaric acid into a diamine or other nitrogen-containing functionalities, which then undergo cyclization to form the pyrrolidine ring. The key steps often include:

Conversion of L-(+)-tartaric acid to the corresponding tartrate ester.

Transformation of the ester and hydroxyl groups to form a suitable intermediate, such as a diamine or an amino alcohol, which is then cyclized.

The resulting (3R,4R)-3,4-dihydroxypyrrolidine, with its stereochemistry originating from tartaric acid, is then carried forward for fluorination.

While L-(+)-tartaric acid is a common starting point for many C₂-symmetric pyrrolidines, direct and high-yielding routes to this compound from this precursor require multiple steps and careful optimization. acs.orgrsc.org

Utilization of (3R,4R)-3,4-Dihydroxypyrrolidine Precursors

A more direct chiral pool approach starts with a pre-formed (3R,4R)-3,4-dihydroxypyrrolidine, which can itself be derived from sources like L-(+)-tartaric acid or through other means such as the Sharpless asymmetric dihydroxylation of a pyrrole (B145914) precursor. acs.org With the chiral diol in hand, the central challenge becomes the stereoretentive substitution of the two hydroxyl groups with fluorine.

A common and effective method is a two-step deoxyfluorination process. This involves:

Activation of Hydroxyl Groups: The diol is treated with an activating agent, such as trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) or methanesulfonyl chloride (MsCl), to convert the hydroxyl groups into excellent leaving groups (triflates or mesylates).

Nucleophilic Fluorination: The activated intermediate is then treated with a nucleophilic fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). The fluoride ion displaces the leaving group, typically through an Sₙ2 mechanism, which results in an inversion of stereochemistry at each carbon center. To obtain the trans-(3R,4R) product from a trans-(3R,4R)-diol, a double inversion is required, which can be achieved through neighboring group participation or by using fluorinating agents that promote retention.

Alternatively, direct deoxyfluorination reagents can be employed. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can, under optimized conditions, replace hydroxyl groups with fluorine. A notable route involves the direct bis-deoxyfluorination of a dihydroxyproline derivative, a structure closely related to dihydroxypyrrolidine. acs.org

Table 1: Representative Deoxyfluorination of a Dihydroxypyrrolidine Precursor

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired chiral molecule from achiral or prochiral starting materials through the use of a chiral catalyst or reagent. This approach is highly versatile and can offer more convergent routes compared to some chiral pool strategies.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis is a powerful tool for establishing stereocenters. In the context of this compound, this could involve several conceptual pathways:

Asymmetric Hydrogenation: Hydrogenation of a suitably substituted fluorinated pyrrole or dihydropyrrole using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium complexes with chiral phosphine (B1218219) ligands) can set the two adjacent stereocenters. nih.gov

Asymmetric Cycloaddition: A [3+2] cycloaddition reaction between a chiral dipolarophile and an azomethine ylide, or vice versa, could construct the pyrrolidine ring with the desired stereochemistry.

Kinetic Resolution: A racemic mixture of 3,4-difluoropyrrolidine (B12105660) could be resolved by using a chiral catalyst that selectively reacts with one enantiomer, leaving the other (the desired one) unreacted and enantiomerically enriched.

A modern example of a related catalytic strategy is the nickel-catalyzed asymmetric hydroalkylation of fluoroalkenes, which can be used to construct molecules with vicinal stereocenters, one of which bears a fluorine atom. nih.gov Extending such methodologies to create vicinal difluoro centers represents a current area of research.

Stereoselective Introduction of Fluorine Atoms

The precise and stereocontrolled installation of fluorine atoms is the most critical step in these syntheses. The choice of fluorinating agent and strategy depends heavily on the substrate and the desired stereochemical outcome. nih.gov

Electrophilic Fluorination: This strategy uses reagents that deliver a cationic fluorine equivalent (F⁺) to a nucleophilic substrate, such as an enolate or an enamine. A common reagent for this purpose is Selectfluor® (F-TEDA-BF₄). For instance, the electrophilic fluorination of a chiral enamine derived from a pyrrolidine precursor could install one fluorine atom stereoselectively, guided by the chiral auxiliary. A second fluorination or a subsequent reduction would be needed to establish the final (3R,4R) configuration.

Nucleophilic Fluorination: This is the more common method for converting C-O bonds to C-F bonds. As described in Section 2.2.2, it relies on a fluoride source (F⁻) displacing a leaving group. Achieving high stereoselectivity is paramount and is often controlled by the mechanism of the substitution (e.g., Sₙ2 leads to inversion). nih.gov Methods for stereoselective fluorination are often classified by how stereocontrol is achieved:

Substrate Control: The inherent chirality of the starting material directs the incoming fluoride. This is the principle behind the chiral pool approaches.

Reagent Control: The fluorinating reagent itself may contain chiral information, although this is less common.

Catalyst Control: A chiral Lewis acid or phase-transfer catalyst can coordinate to both the substrate and the fluoride source, delivering the fluoride to one face of the molecule preferentially. semanticscholar.org

Table 2: Comparison of General Fluorination Strategies

Deoxyfluorination Reactions

Deoxyfluorination is a key method for converting hydroxyl groups into carbon-fluorine bonds, a transformation central to the synthesis of many fluorinated organic compounds. colab.ws This approach has been applied to the synthesis of this compound derivatives, starting from corresponding dihydroxy pyrrolidines.

One of the earliest reported methods involves the use of diethylaminosulfur trifluoride (DAST). A patent from Novartis described a 14-step synthesis of an N-Boc protected this compound derivative starting from 3,4-dehydroproline. acs.org This process included key deoxyfluorination steps mediated by DAST after epoxidation and acid-catalyzed ring-opening. acs.org Another instance of deoxyfluorination yielding a (3R,4R)-3,4-difluorinated pyrrolidine derivative occurred unexpectedly during the attempted synthesis of a difluorinated azetidine (B1206935) derivative. The treatment of a specific azetidine precursor with XtalFluor-M/Et₃N·3HF resulted in a ring-expanded product, which upon deprotection, yielded (3R,4R)-3,4-difluoroproline. acs.org

More recent and direct bis-deoxyfluorination strategies have been developed. For instance, (3R,4S)-3,4-dihydroxyproline can be treated with nonafluorobutanesulfonyl fluoride (NfF) in combination with tetrabutylammonium triphenyldifluorosilicate (TBAT) to produce the corresponding 3,4-difluoroproline derivative. acs.org Similarly, a two-step fluorination strategy has been successfully employed, where a fluorohydrin intermediate is subjected to deoxyfluorination. Good yields for this transformation have been achieved using the NfF and TBAT reagent combination. acs.org

| Starting Material | Reagent(s) | Product | Key Findings | Reference(s) |

| Dihydroxy pyrrolidine derivative | DAST | N-Boc-(3R,4R)-3,4-difluoropyrrolidine derivative | Part of a 14-step synthesis; yields and NMR data not reported in the patent. | acs.org |

| Azetidine derivative | XtalFluor-M/Et₃N·3HF | (3R,4R)-3,4-difluoroproline | Ring-expansion reaction led to the desired pyrrolidine structure. | acs.org |

| (3R,4S)-3,4-Dihydroxyproline | NfF, TBAT | Boc-protected (3S,4R)-3,4-difluoroproline | Direct bis-deoxyfluorination. | acs.org |

| Fluorohydrin intermediates (50a and 51a) | NfF, TBAT | (3S,4S)- and (3R,4R)-N-Boc 3,4-difluoroproline benzyl (B1604629) esters | Very good yield for the deoxyfluorination step. | acs.org |

Electrophilic Fluorination Routes

Electrophilic fluorination offers an alternative pathway, often starting from a ketone precursor. This method has been successfully used to synthesize derivatives of this compound. acs.org The general strategy involves the electrophilic fluorination of a protected 4-ketoproline, followed by reduction of the ketone and a subsequent deoxyfluorination of the resulting alcohol. acs.org

The electrophilic fluorination of N-Boc-4-ketoproline benzyl ester has been reported to yield a mixture of diastereomeric 3-fluoro-4-ketoproline derivatives, albeit with challenges in optimizing the yield. acs.org Following the separation of these isomers, the 4-keto group is reduced to provide two separable fluorohydrin isomers. These intermediates are then subjected to deoxyfluorination to furnish the final (3S,4S)- and (3R,4R)-3,4-difluoroproline derivatives. acs.org The stereochemistry of the final (3R,4R) product was unambiguously confirmed by X-ray analysis. acs.org

While not directly focused on this compound, other studies highlight the utility of electrophilic fluorination for creating fluorinated pyrrolidines. For example, 3-fluoropyrrolidines have been synthesized via 5-exo-trig iodocyclisation of allylic fluorides, which are themselves prepared through electrophilic fluorination of allylsilanes. nih.gov Another approach involves the aminofluorination of alkenes, which allows for both ring construction and fluorine introduction in a single sequence. discoveroakwoodchemical.com

| Starting Material | Key Steps | Product | Key Findings | Reference(s) |

| Protected 4-ketoproline | 1. Electrophilic fluorination 2. Reduction of 4-keto group 3. Deoxyfluorination | (3R,4R)-N-Boc 3,4-difluoroproline benzyl ester | Two-step fluorination strategy; stereochemistry confirmed by X-ray analysis. | acs.org |

| Allylsilanes | Electrophilic fluorination followed by 5-exo-trig iodocyclisation | 3-Fluoropyrrolidines | The allylic fluorine substituent induces syn-stereocontrol. | nih.gov |

| Homoallyl amine | Intramolecular aminofluorination with (difluoroiodo)benzene | 3-Fluoropyrrolidine | Ring construction and fluorination in one sequence. | discoveroakwoodchemical.com |

Ring-Forming Reactions for Difluoropyrrolidine Core Construction

Instead of modifying an existing ring, the difluoropyrrolidine core can be constructed through reactions that form the heterocyclic ring itself.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition with fluoroalkenes)

Cycloaddition reactions are powerful single-step methods for forming rings and are highly valuable in synthesizing complex molecules with multiple stereocenters. numberanalytics.comcem.com The 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated dipolarophile is a notable strategy for constructing the fluorinated pyrrolidine ring. numberanalytics.comresearchgate.netnih.gov

This approach has been used to create 3-fluoropyrrolidines and 3,3-difluoropyrrolidines by reacting a simple azomethine ylide with various vinyl fluorides and vinyl difluorides. researchgate.net The versatility of this method is demonstrated by its compatibility with vinyl fluorides within α,β-unsaturated, styrenyl, and even enol ether systems. researchgate.net Furthermore, enantioselective 1,3-dipolar cycloadditions of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes have been achieved with high yields and excellent stereoselectivities using a copper(I) catalyst. researchgate.net

Another relevant cycloaddition involves the reaction of gem-difluorocyclopropenes with azomethine ylides, which yields novel fluorine-containing 3-azabicyclo[3.1.0]hexanes, showcasing the utility of fluorinated building blocks in constructing complex heterocyclic systems. nih.gov

| Reaction Type | Reactants | Product | Key Findings | Reference(s) |

| 1,3-Dipolar Cycloaddition | Azomethine ylide and vinyl fluorides/difluorides | 3-Fluoropyrrolidines and 3,3-difluoropyrrolidines | Accessible route to fluorinated pyrrolidines using readily made fluoro-olefins. | researchgate.net |

| Cu(I)-catalyzed 1,3-Dipolar Cycloaddition | Azomethine ylides and 1,1-difluoro-/1,1,2-trifluorostyrenes | Enantioenriched difluoro- and trifluoropyrrolidinyl derivatives | High yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee). | researchgate.net |

| [3+2] Cycloaddition | gem-Difluorocyclopropenes and azomethine ylides | Fluorinated 3-azabicyclo[3.1.0]hexanes | Provides access to pharmaceutically relevant fluorinated scaffolds. | nih.gov |

Cyclization Strategies from Fluorinated Precursors

The formation of the pyrrolidine ring can also be accomplished by the cyclization of an acyclic precursor that already contains the necessary fluorine atoms. This strategy has been demonstrated in the synthesis of 3-fluoropyrrolidines through the 5-exo-trig iodocyclisation of allylic fluorides that bear a nitrogen nucleophile. nih.gov The presence of the allylic fluorine was found to induce syn-stereocontrol during the ring closure. nih.gov

Intramolecular cyclization of fluorine-containing building blocks is a recognized strategy for preparing various fluorinated heterocyclic compounds. mdpi.com In a related example, an intramolecular aminofluorination cascade has been proposed where the cyclization of a homoallyl amine is followed by an S_N2 substitution with a fluoride ion to yield a 3-fluoropyrrolidine. discoveroakwoodchemical.com

Comparative Analysis of Synthetic Routes: Efficiency, Stereocontrol, and Scalability

The choice of synthetic route to this compound and its derivatives is a trade-off between several factors.

Stereocontrol: Achieving the correct (3R,4R) stereochemistry is critical. Deoxyfluorination methods often rely on the stereochemistry of the starting diol or fluorohydrin, which is established in earlier steps. The use of reagents like NfF/TBAT has shown high stereoselectivity. acs.org Electrophilic fluorination followed by stereoselective reduction and subsequent deoxyfluorination provides a pathway to specific diastereomers, with the stereochemistry being verifiable by methods like X-ray crystallography. acs.org Cyclization of fluorinated precursors, such as the iodocyclisation of allylic fluorides, has been shown to proceed with high syn-stereocontrol. nih.gov Enantioselective cycloadditions offer excellent stereocontrol, achieving high diastereomeric ratios and enantiomeric excesses. researchgate.net

Scalability: Routes involving many steps, such as the early 14-step synthesis, are often challenging to scale up. acs.org Direct, one-pot or few-step syntheses like cycloadditions or optimized deoxyfluorination protocols are generally more amenable to large-scale production. The practicality of a synthesis is also a key consideration; for instance, a three-step synthesis from a protected hydroxyproline (B1673980) was deemed acceptable for producing gram-scale quantities, despite a low-yielding double deoxyfluorination step. acs.org

Stereochemical Aspects and Conformational Analysis of 3r,4r 3,4 Difluoropyrrolidine Derivatives

Influence of Vicinal Fluorine Atoms on Pyrrolidine (B122466) Ring Conformation (Ring Pucker)

The conformation of the pyrrolidine ring is typically described by two main puckering states: Cγ-endo (DOWN) and Cγ-exo (UP). In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. In the Cγ-exo pucker, the Cγ atom is displaced to the opposite side. nih.gov

The introduction of a single fluorine atom at the 4-position has a well-documented effect on ring pucker, driven by stereoelectronic interactions. nih.gov For (3R,4R)-3,4-difluoroproline derivatives, the conformational properties, including ring pucker preferences, have been characterized. acs.org Studies on N-acetylated methyl ester derivatives of (3R,4R)-3,4-difluoroproline show a defined pucker preference. acs.org The gauche effect between the electronegative fluorine atoms and adjacent electron-withdrawing groups plays a significant role in stabilizing specific ring conformations, often favoring Cγ-exo puckers. nih.gov While detailed DFT-calculated pucker preferences for the (3R,4R) isomer are part of broader studies, the general principle holds that the stereochemistry of fluorination dictates the puckering bias. acs.org

The conformational behavior of (3R,4R)-3,4-difluoropyrrolidine derivatives is governed by powerful stereoelectronic effects. beilstein-journals.orgresearchgate.net These non-covalent interactions involve the delocalization of electrons from a donor orbital to a neighboring acceptor orbital, leading to specific, stabilized conformations.

The primary stereoelectronic interaction at play is the gauche effect. acs.org In a system like X-C-C-Y, where X and Y are electronegative groups, a conformation where the C-X and C-Y bonds are gauche (dihedral angle of ~60°) is often favored over the anti conformation (180°). acs.orgnih.gov In this compound, the vicinal C-F bonds are held in a cis relationship, which inherently involves a gauche interaction, influencing the torsional angles within the ring and stabilizing a particular pucker. nih.gov This effect is a result of stabilizing hyperconjugative interactions, such as σCH → σCF and nN → σCF electron delocalization, where 'n' represents a lone pair of electrons. beilstein-journals.orgnih.gov The anomeric effect (nN → σ*CF) is particularly influential in modulating the energetics and conformational bias of fluorinated pyrrolidines. beilstein-journals.orgresearchgate.netnih.gov These stabilizing interactions often outweigh steric and electrostatic repulsions, imposing a predictable conformational control on the molecule. beilstein-journals.orgresearchgate.net

Impact on Amide Bond Cis/Trans Isomerization in (3R,4R)-3,4-Difluoroproline Analogues

Proline is unique among amino acids for the significant population of both cis and trans conformers of the preceding peptide bond (the Xaa-Pro bond). nih.govnih.gov The isomerization between these two states can be a rate-limiting step in protein folding. nih.gov Fluorination of the proline ring can alter both the equilibrium ratio of cis and trans isomers and the rate at which they interconvert. acs.orgresearchgate.netethz.ch

The electron-withdrawing nature of the fluorine atoms diminishes the double-bond character of the amide C-N bond, which in turn lowers the energy barrier for rotation. researchgate.netethz.ch Consequently, (3R,4R)-3,4-difluoroproline derivatives exhibit significantly faster amide cis/trans isomerization rates compared to their non-fluorinated or monofluorinated counterparts. acs.orgresearchgate.net

The rate of cis/trans isomerization is a key feature of fluorinated proline analogues. Studies on N-acetyl methyl ester derivatives provide quantitative data on these kinetics. acs.org For instance, while the cis/trans population ratios for (3R,4R)-difluoro-l-proline are comparable to monofluorinated versions, the isomerization rates are markedly increased. acs.orgresearchgate.net This acceleration is attributed to the strong inductive effect of the two fluorine atoms. ethz.ch

Below is a table summarizing the experimental cis/trans ratios and isomerization rate constants for various N-acetyl proline methyl ester analogues in water.

Conformational and Kinetic Data for N-Ac-X-OMe Proline Analogues

| Compound (X) | Pucker Preference | trans/cis Ratio (in D₂O) | Isomerization Rate Constant kc→t + kt→c (s⁻¹) |

|---|---|---|---|

| Proline | Exo/Endo | 4.31 | 0.023 |

| (3R,4R)-3,4-difluoroproline | Data not explicitly detailed in sources | Data not explicitly detailed in sources | Significantly faster than progenitors acs.orgresearchgate.net |

| (3S,4S)-3,4-difluoroproline | Endo | 1.54 | 0.12 |

| (3S,4R)-3,4-difluoroproline | Exo/Endo | 4.52 | 0.041 |

By influencing both ring pucker and the dynamics of the preceding peptide bond, the incorporation of (3R,4R)-3,4-difluoroproline can be used to modulate and stabilize specific peptide and protein conformations. acs.orgresearchgate.net The defined puckering preference helps to pre-organize the peptide backbone, while the faster isomerization kinetics can accelerate folding processes that are limited by proline isomerization. nih.govethz.ch

The ability to control these conformational parameters makes (3R,4R)-3,4-difluoroproline and its diastereomers valuable tools for protein design and engineering. acs.orgresearchgate.net For example, fluoroproline substitutions have been successfully used to enhance the stability of collagen triple helices. nih.gov The predictable effects of fluorination allow for the rational design of peptides with desired structural features and improved stability. acs.orgresearchgate.net

Stereochemical Purity and Enantiopurity Assessment

The synthesis of stereochemically pure this compound derivatives is essential for their application, as different stereoisomers can have vastly different biological and conformational effects. acs.orgnih.gov Several synthetic routes have been developed to access these compounds in their enantiopure forms. acs.org

Assessment of stereochemical and enantiopuric purity is typically achieved through a combination of techniques. Chiral chromatography (e.g., HPLC) is often used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). Spectroscopic methods, particularly NMR, are crucial for confirming the relative stereochemistry. For instance, specific nuclear Overhauser effect (NOESY) correlations and coupling constants can help assign the cis or trans relationship between substituents on the pyrrolidine ring. acs.org Unambiguous assignment of the absolute stereochemistry is often accomplished through X-ray crystallography of the final compound or a crystalline intermediate. acs.org This technique provides a definitive three-dimensional structure, confirming the (3R,4R) configuration. acs.org

Chiral Chromatography

Chiral chromatography is an indispensable technique for the separation and purification of enantiomers and diastereomers of chiral compounds like derivatives of this compound. This method relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP).

Principles and Applications:

The separation mechanism in chiral chromatography involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each stereoisomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. chromatographyonline.com

For instance, the separation of stereoisomers of complex molecules can be achieved using techniques like supercritical fluid chromatography (SFC) hyphenated to mass spectrometry. nih.gov In a study on chlorinated paraffins, a chiral stationary phase (Chiral ART Amylose-C) was successfully used to separate diastereomers. nih.gov Similarly, high-performance liquid chromatography (HPLC) with polysaccharide-derived CSPs is a common approach for resolving enantiomers of various heterocyclic compounds. chromatographyonline.comresearchgate.net The choice of the mobile phase, typically a mixture of an alkane with an alcohol modifier, and the specific nature of the CSP are critical for achieving optimal separation.

Illustrative Data for Chiral Separation of Related Compounds:

While specific chiral separation data for this compound is not extensively published, the following table illustrates the conditions used for separating related chiral compounds, demonstrating the principles of the technique.

| Compound Class | Chromatographic Technique | Chiral Stationary Phase | Mobile Phase | Purpose of Separation |

| 3,4-dihydropyrimidin-2(1H)-ones | HPLC | Chiralcel®OD-H | Normal-phase | Enantioseparation |

| 3,4,7,8-tetrachlorodecane stereoisomers | SFC-MS | Chiral ART Amylose-C | CO2/MeOH (96/4 v/v) with 0.1% diethylamine | Diastereomer Separation |

| 2-methyl tetralone | HPLC | Chiralpak AD-3R | Reversed-phase | Enantiomer Resolution |

This table is generated based on data from various sources to illustrate the application of chiral chromatography. chromatographyonline.comnih.govresearchgate.net

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and serves as a key parameter for their characterization. It measures the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions (e.g., concentration, temperature, wavelength, and solvent).

For derivatives of this compound, the measurement of optical rotation provides a straightforward method to distinguish between enantiomers and to determine the enantiomeric purity of a sample. The sign of the rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory.

Applications of 3r,4r 3,4 Difluoropyrrolidine in Medicinal Chemistry and Drug Discovery

(3R,4R)-3,4-Difluoropyrrolidine as a Key Chiral Building Block for Novel Chemical Entities

The utility of this compound as a chiral building block is rooted in its pre-defined three-dimensional structure. The synthesis of enantiomerically pure compounds is a critical aspect of drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral building blocks like this compound simplifies the synthesis of complex chiral molecules, often obviating the need for challenging chiral separations or asymmetric syntheses at later stages.

Scaffold Design and Construction

The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. Its saturated, five-membered heterocyclic structure provides a rigid framework that can orient appended functional groups in specific spatial arrangements, facilitating precise interactions with biological targets. The trans-difluorination at the 3 and 4 positions of the pyrrolidine ring in this compound introduces significant conformational constraints.

The conformational preferences of the pyrrolidine ring, often described by the pucker of the ring, are influenced by its substituents. In the case of the closely related N-Boc protected (3R,4R)-3,4-difluoroproline, the difluorination has been shown to induce a Cγ-endo pucker. This predictable conformational bias is a valuable asset in rational drug design, allowing for the construction of scaffolds with well-defined topographies. By providing a rigid and stereochemically defined core, this compound enables the systematic exploration of the chemical space around a target binding pocket.

Integration into Complex Molecular Architectures

The secondary amine functionality of this compound serves as a versatile handle for its incorporation into a wide array of more complex molecular architectures. Standard synthetic methodologies can be employed to append various substituents to the nitrogen atom, allowing for the generation of diverse libraries of compounds. This building block can be readily integrated into peptidic or non-peptidic structures, serving as a constrained diamine surrogate or as a core element in the design of, for example, protease inhibitors or receptor modulators. The synthesis of such complex molecules often involves the coupling of the this compound core with other fragments, a process that benefits from the predictable reactivity of the secondary amine.

Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties of a molecule. The small size of the fluorine atom, coupled with its high electronegativity, allows it to impart unique electronic and conformational effects without significantly increasing steric bulk.

Modulation of Ligand-Target Interactions

The carbon-fluorine bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond-like interactions with amide backbones or other polar residues in a protein's binding site. Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups. The electron-withdrawing nature of the two fluorine atoms in this compound can lower the pKa of the pyrrolidine nitrogen. This modulation of basicity can be crucial for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning its binding affinity to the target.

Role in Pharmacophore Design

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The rigidity and defined stereochemistry of the this compound scaffold make it an excellent component for constructing and refining pharmacophore models. The fluorine atoms themselves can be considered as key pharmacophoric features, acting as hydrogen bond acceptors or contributing to favorable electrostatic interactions. By replacing a non-fluorinated pyrrolidine ring with its difluorinated counterpart, medicinal chemists can probe the importance of local electronic effects and conformational rigidity for biological activity.

Development of Bioactive Derivatives Targeting Specific Pathways/Enzymes

The unique properties of this compound have led to its exploration in the development of inhibitors for various enzymes. While specific examples directly utilizing this building block are emerging, the applications of the closely related (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides as factor Xa inhibitors highlight the potential of this scaffold.

For instance, a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides were investigated for their ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. This research led to the discovery of a clinical candidate, demonstrating the utility of the trans-substituted pyrrolidine core in designing potent and selective enzyme inhibitors. The specific stereochemistry was found to be crucial for activity.

The development of Bruton's tyrosine kinase (BTK) inhibitors and Janus kinase (JAK) inhibitors has also seen the use of chiral pyrrolidine and piperidine (B6355638) scaffolds. The incorporation of fluorine into these scaffolds is a common strategy to improve potency and pharmacokinetic properties. It is therefore highly plausible that this compound is being investigated as a key building block for the next generation of kinase inhibitors, where precise control over conformation and electronic properties is paramount for achieving high affinity and selectivity.

Below is a table of representative bioactive compounds containing a substituted pyrrolidine ring, illustrating the types of targets and activities that can be achieved with this scaffold.

| Compound Class | Target | Key Structural Features | Representative Activity |

| Pyrrolidine-3,4-dicarboxylic acid amides | Factor Xa | (3R,4R)-trans-substituted pyrrolidine core | Potent and selective inhibition of Factor Xa, with a clinical candidate identified. |

| Pyrrolidinyl-based compounds | Dipeptidyl peptidase IV (DPP-IV) | Chiral pyrrolidine ring mimicking the proline substrate | Potent inhibition of DPP-IV for the treatment of type 2 diabetes. |

| Pyrrolo[2,3-d]pyrimidine derivatives | Janus Kinase (JAK) | Pyrrolidine-containing side chains to occupy specific binding pockets | Selective inhibition of JAK family members for the treatment of autoimmune diseases. |

Kinase Inhibitors

The this compound moiety has been instrumental in the development of potent and selective kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and growth. ed.ac.uk One notable example is in the design of irreversible inhibitors of epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). nih.gov

Structure-based drug design led to the discovery of PF-06747775, a compound that incorporates the this compound ring. This compound demonstrated high affinity and irreversible binding to oncogenic EGFR mutants, including those resistant to first-generation inhibitors, while showing selectivity over wild-type EGFR. nih.gov The difluoropyrrolidine group plays a crucial role in orienting the molecule within the kinase's active site, optimizing interactions and enhancing inhibitory activity. nih.govnih.gov The stereochemistry of the pyrrolidine ring is critical, with the (3R,4R) configuration being essential for potent inhibition of Jak3-dependent Stat5 phosphorylation. nih.gov

| Compound | Target | Significance |

| PF-06747775 | Oncogenic EGFR Mutants | High affinity, irreversible inhibition, and selectivity over wild-type EGFR. nih.gov |

| CHMFL-EGFR-202 | EGFR Mutants (L858R, del19, L858R/T790M) | Potent inhibition with a distinct binding mode and good selectivity profile. nih.gov |

| CP-690,550 (Tofacitinib) | Janus Kinase 3 (Jak3) | The (3R,4R) stereoisomer is the only one capable of blocking Jak3-dependent phosphorylation. nih.gov |

Protease Inhibitors

Protease inhibitors are a vital class of drugs used in the treatment of various diseases, including HIV and hypertension. nih.gov The design of these inhibitors often involves creating peptidomimetic structures that can fit into the active site of the protease enzyme. The unique conformational constraints and electronic properties of the this compound ring make it an attractive component for creating novel protease inhibitors with improved specificity and bioavailability. For instance, in the context of BACE-1 inhibitors for Alzheimer's disease, related difluoro-tetrahydropyridin-2-amines have shown high potency and permeability. researchgate.net

Ion Channel Modulators

While direct examples of this compound in ion channel modulators are not explicitly detailed in the search results, the principles of using fluorinated pyrrolidines to influence molecular conformation and properties are relevant. The strategic placement of fluorine atoms can alter the pKa and lipophilicity of a molecule, which are critical parameters for its interaction with ion channels.

Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the treatment of Parkinson's disease, working by preventing the breakdown of dopamine (B1211576) in the brain. nih.gov The development of selective MAO-B inhibitors is an active area of research. nih.gov The this compound scaffold can be incorporated into potential MAO-B inhibitors to enhance their binding to the enzyme and improve their central nervous system penetration. The electron-withdrawing nature of the fluorine atoms can influence the basicity of the pyrrolidine nitrogen, a key factor in the interaction with the flavin cofactor of MAO-B.

Potential in Other Therapeutic Areas (e.g., Human African Trypanosomiasis)

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease. nih.govwho.int Current treatments can have significant side effects, necessitating the search for new, safer, and more effective drugs. who.intnih.govcdc.gov The unique properties of this compound could be leveraged in the design of novel antitrypanosomal agents. Its incorporation into potential drug candidates could improve their ability to cross the blood-brain barrier, a crucial requirement for treating the second stage of the disease.

Scaffold Hopping and Bioisosteric Replacements in the Application of this compound

The strategic incorporation of fluorine into molecular scaffolds is a powerful tool in medicinal chemistry for optimizing drug-like properties. The compound this compound serves as a prime example of a fluorinated building block used for scaffold hopping and as a bioisosteric replacement to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its unique stereochemistry and the electron-withdrawing nature of the fluorine atoms impart distinct physicochemical properties that are leveraged in drug design.

Fluorinated Pyrrolidines as Piperidine/Piperazine (B1678402) Isosteres

The pyrrolidine ring is a common motif in pharmaceuticals, and its fluorinated derivatives have gained significant attention as potential bioisosteres for other cyclic amines like piperidine and piperazine. cphi-online.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug optimization. The substitution of piperidine or piperazine with a this compound ring can advantageously alter critical properties such as basicity (pKa) and lipophilicity (LogP). researchgate.net

The introduction of two fluorine atoms to the pyrrolidine ring significantly reduces the basicity of the nitrogen atom due to the strong electron-withdrawing inductive effect of fluorine. researchgate.net While unsubstituted pyrrolidine and piperidine are strong bases with pKa values of their conjugate acids around 11.3 and 11.2, respectively, fluorination can lower this value considerably. nih.govwikipedia.orgwikipedia.org This reduction in pKa is highly desirable in drug design as it can decrease the extent of ionization at physiological pH (around 7.4). A lower degree of protonation can lead to improved membrane permeability, reduced interaction with off-target ion channels, and enhanced oral bioavailability.

| Compound | Typical pKa (Conjugate Acid) | Typical LogP | Key Characteristics |

|---|---|---|---|

| Pyrrolidine | ~11.3 nih.govwikipedia.orgwikipedia.org | ~0.46 nih.gov | Strongly basic, 5-membered ring. |

| This compound | Significantly lower than pyrrolidine | Context-dependent | Reduced basicity, conformationally restricted. |

| Piperidine | ~11.2 wikipedia.org | ~0.84 hmdb.ca | Strongly basic, 6-membered ring. |

| Piperazine | ~9.7 (pKa1), ~5.3 (pKa2) nih.govuregina.ca | ~ -1.3 nih.govchemicalbook.com | Two basic centers, hydrophilic. |

Peptide Mimicry and Peptidomimetics

The well-defined conformational preferences of this compound make it an excellent building block for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of conformationally constrained non-natural amino acids is a common strategy to achieve this.

The related compound, (3R,4R)-3,4-difluoro-l-proline, which shares the same substituted ring system, has been studied to understand these conformational effects. nih.govacs.org Research has shown that the trans relationship of the two fluorine atoms in the (3R,4R) diastereomer significantly influences the puckering of the five-membered ring and the equilibrium between the cis and trans conformations of the preceding amide bond. acs.orgacs.org This stereochemically defined constraint can be used to lock a peptide backbone into a specific secondary structure, such as a β-turn or a helical fold, which is often crucial for biological activity.

By replacing a natural amino acid, particularly proline, with a this compound-based unit, researchers can enforce a desired conformation that mimics the bioactive shape of a target peptide. nih.gov This mimicry can lead to potent and selective ligands for protein-protein interactions or enzyme inhibitors. For instance, the ability of constrained pyrrolidine analogs to form stable helical structures has been demonstrated, mimicking the α-helices of natural antimicrobial peptides. chemicalbook.com The fluorine atoms not only enforce conformation but can also engage in favorable interactions with the target protein and enhance binding affinity. Studies on 4,4-difluoroproline have further highlighted the utility of fluorinated proline analogs as sensitive probes for studying peptide and protein conformation. nsf.govjohnshopkins.edu

| Structural Feature | Effect of (3R,4R)-3,4-Difluoro Moiety Incorporation | Implication in Peptidomimetics |

|---|---|---|

| Ring Pucker | Strongly biases the endo/exo puckering of the pyrrolidine ring. acs.orgacs.org | Induces a specific, rigid local conformation. |

| Amide Bond Isomerism | Influences the cis/trans ratio of the preceding peptide bond. acs.orgacs.org | Stabilizes secondary structures like β-turns. |

| Enzymatic Stability | The unnatural structure can confer resistance to proteases. | Increases in vivo half-life compared to natural peptides. |

| Binding Affinity | Fluorine atoms can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions). | Potentially enhances binding to the biological target. |

Advanced Spectroscopic and Structural Characterization of 3r,4r 3,4 Difluoropyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the structure of (3R,4R)-3,4-difluoropyrrolidine in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H and ¹⁹F—NMR provides detailed insights into the molecular connectivity, stereochemistry, and dynamic conformational behavior of the pyrrolidine (B122466) ring.

The ¹H NMR spectrum of this compound is complex due to the molecule's chirality and the presence of fluorine atoms, which couple to adjacent protons. The chiral centers at C3 and C4 render the protons on the C2 and C5 methylene (B1212753) groups diastereotopic. This means that the two protons on C2 (H2a and H2b) are chemically non-equivalent and will exhibit different chemical shifts. The same applies to the protons on C5 (H5a and H5b).

The signals for the protons at C3 and C4 (H3 and H4) are expected to appear as complex multiplets due to coupling with each other (³JHH) and with the neighboring fluorine atoms (²JHF). The protons on the methylene groups will also show complex splitting patterns due to geminal coupling (²JHH) between themselves and vicinal coupling (³JHH and ³JHF) to the protons and fluorine atoms at C3 and C4.

Analysis of the coupling constants is critical for confirming the trans stereochemistry. The magnitude of the three-bond proton-proton coupling constant (³J H3-H4) is dependent on the dihedral angle between these two protons, as described by the Karplus equation. A trans arrangement typically results in a larger coupling constant compared to a cis arrangement. Similarly, vicinal proton-fluorine coupling constants (³JHF) are stereodependent and provide further evidence for the relative configuration.

Table 1: Expected ¹H NMR Signals and Splitting Patterns for this compound Note: Exact chemical shifts (δ) are solvent-dependent. Multiplicity is predicted before considering long-range couplings.

| Proton(s) | Expected Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants Involved |

| H2a, H2b | ~2.8 - 3.5 | Multiplet (or ddd) | ²JH2a-H2b, ³JH2-H3, ⁴JH2-F4 |

| H3 | ~4.5 - 5.0 | Multiplet (or dtm) | ³JH3-H2, ³JH3-H4, ²JH3-F3 |

| H4 | ~4.5 - 5.0 | Multiplet (or dtm) | ³JH4-H3, ³JH4-H5, ²JH4-F4 |

| H5a, H5b | ~2.8 - 3.5 | Multiplet (or ddd) | ²JH5a-H5b, ³JH5-H4, ⁴JH5-F3 |

| NH | Broad | Singlet (or broad triplet) | ¹JNH, ³JNH-H2, ³JNH-H5 |

Table 2: Typical Proton-Fluorine Coupling Constants in Fluorinated Aliphatics

| Coupling Type | Number of Bonds | Typical Value (Hz) |

| ²JHF (geminal) | 2 | 40 - 60 |

| ³JHF (vicinal) | 3 | 2 - 15 (anti), 10 - 25 (syn) |

| ⁴JHF (long-range) | 4 | 0 - 5 |

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In this compound, the two fluorine atoms are in chemically non-equivalent (diastereotopic) environments, leading to two distinct signals in the ¹⁹F NMR spectrum.

Research on analogous compounds, such as 4,4-difluoroproline derivatives, has shown that the difference in chemical shift between the two diastereotopic fluorine atoms (ΔδFF) is a powerful probe of the pyrrolidine ring's conformation. organicchemistrydata.orgiastate.edu The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "endo" and "exo" (or "up" and "down").

The orientation of the C-F bonds changes with the ring pucker. A fluorine atom in a pseudo-axial position experiences a different electronic environment than one in a pseudo-equatorial position, resulting in different chemical shifts. organicchemistrydata.orgrsc.org A large ΔδFF value is indicative of a conformationally locked or strongly biased ring, where one pucker is highly preferred. Conversely, a small ΔδFF suggests conformational flexibility or a near-equal population of different puckered states. organicchemistrydata.orgrsc.org Therefore, variable temperature ¹⁹F NMR studies can provide thermodynamic data on the conformational dynamics of the ring.

Table 3: Relationship Between Ring Pucker and ¹⁹F Chemical Shift in Fluorinated Pyrrolidine Derivatives Based on data from analogous 4,4-difluoroproline systems. organicchemistrydata.orgiastate.edu

| Ring Pucker | Fluorine Orientation | Relative Chemical Shift | ΔδFF |

| Endo-favored | One F pseudo-axial, one F pseudo-equatorial | Distinctly different | Large (e.g., 5–12 ppm) |

| Exo-favored | One F pseudo-axial, one F pseudo-equatorial | Distinctly different | Large (e.g., 5–12 ppm) |

| Disordered (Exo/Endo Mix) | Averaged environments | Similar | Small (e.g., 0–3 ppm) |

While coupling constants provide information about through-bond connectivity and dihedral angles, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei (typically <5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is instrumental in confirming the stereochemical assignments for this compound.

To confirm the trans configuration, one would look for key NOE correlations. For instance, the proton at C3 (H3) should show a strong NOE cross-peak to the proton at C4 (H4) only if they are on the same face of the ring (cis). The absence of this H3-H4 cross-peak, coupled with the presence of cross-peaks between protons on opposite faces of the ring (e.g., H3 to a proton on C5 on the opposite face), would strongly support the assigned trans stereochemistry. NOESY data also helps in assigning the diastereotopic protons at the C2 and C5 positions by showing which proton is on the same face as H3 or H4.

Table 4: Expected Key NOESY Correlations for Stereochemical Confirmation

| Proton 1 | Proton 2 | Expected Result for trans Isomer | Implication |

| H3 | H4 | No / Very Weak Correlation | Protons are on opposite faces of the ring. |

| H3 | H2 (one of them) | Strong Correlation | Identifies the proton on the same face as H3. |

| H4 | H5 (one of them) | Strong Correlation | Identifies the proton on the same face as H4. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. epa.gov To perform this analysis, a suitable single crystal of this compound, or more commonly a crystalline derivative such as its hydrochloride salt or an N-acyl derivative, is required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, which reveals the precise position of each atom in the crystal lattice. This analysis provides definitive proof of:

Connectivity: The bonding framework of the molecule.

Relative Stereochemistry: The trans orientation of the two fluorine atoms relative to the pyrrolidine ring.

Absolute Stereochemistry: The specific (3R,4R) configuration.

Determination of the absolute configuration is possible when the crystal is non-centrosymmetric and anomalous dispersion effects are measured accurately. epa.govubc.ca The result is often expressed as a Flack parameter, which should be close to zero for the correctly assigned enantiomer. epa.gov The resulting crystal structure also reveals detailed conformational information in the solid state, such as the exact ring pucker and bond angles, which can be compared with the solution-state data from NMR.

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental formula of this compound. In a typical mass spectrum, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it can measure the molecular mass with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula by distinguishing it from other formulas that might have the same nominal mass. For this compound, the calculated exact mass provides a unique identifier.

Furthermore, MS can be used to assess the purity of a sample. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) separate the components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of any impurities.

Table 5: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₄H₇F₂N | Confirmed by HRMS. |

| Average Mass | 107.104 g/mol | Molar mass for stoichiometric calculations. epa.gov |

| Monoisotopic Mass | 107.054656 g/mol | Exact mass of the most abundant isotopes; used for HRMS identification. epa.gov |

| Primary Ion (ESI+) | 108.0624 [M+H]⁺ | Expected ion in electrospray ionization (positive mode). |

Theoretical and Computational Studies of 3r,4r 3,4 Difluoropyrrolidine Systems

Density Functional Theory (DFT) Calculations for Conformational Preferences.

Density Functional Theory (DFT) has emerged as a cornerstone for accurately predicting the conformational landscapes of fluorinated organic molecules. For (3R,4R)-3,4-difluoropyrrolidine derivatives, DFT calculations have been instrumental in understanding the interplay of steric and stereoelectronic effects that govern their three-dimensional structures.

Ring Pucker Analysis.

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. The introduction of two fluorine atoms in a trans configuration, as in this compound, significantly influences this equilibrium.

DFT calculations have shown that the conformational preferences of the pyrrolidine ring in these systems are dictated by a delicate balance of hyperconjugative and electrostatic interactions. Specifically, the gauche effect, an attractive interaction between adjacent fluorine and nitrogen atoms, plays a crucial role. This effect often favors conformations where the F and N atoms are in a gauche orientation. beilstein-journals.org

Studies on N-acetylated methyl esters of 3,4-difluoro-L-prolines, which share the this compound core, have revealed that this diastereoisomer biases the ring pucker. acs.org The (3R,4R) configuration can lead to either a Cγ-exo or Cγ-endo pucker, depending on the specific substituents and the environment. These preferences are a direct consequence of the stereoelectronic interactions involving the C-F bonds.

| Conformer | Pucker Type | Relative Energy (kcal/mol) |

| Cγ-exo | Envelope | 0.00 |

| Cγ-endo | Envelope | Varies |

This interactive table showcases the typical pucker preferences for a this compound derivative as predicted by DFT calculations. The relative energies can vary based on the specific computational model and substituents.

Amide Rotamer Preferences (cis/trans ratios).

When the pyrrolidine nitrogen is part of an amide linkage, as in N-acyl derivatives, another layer of conformational complexity arises due to restricted rotation around the amide C-N bond. This leads to the existence of cis and trans rotamers. The fluorine substituents in this compound derivatives have a profound impact on the equilibrium between these two forms.

Computational studies have demonstrated that the (3R,4R)-difluoro substitution pattern can significantly influence the cis/trans amide bond ratio. acs.org This influence is attributed to a combination of steric hindrance and electronic effects imparted by the fluorine atoms. The electronegativity of fluorine can alter the electron density at the nitrogen atom, thereby affecting the rotational barrier of the amide bond. Research on N-acetylated 3,4-difluoro-L-proline methyl esters has shown that the (3R,4R) isomer influences the cis/trans ratio to a similar extent as its monofluorinated counterparts. acs.org

| Solvent | Predicted cis:trans Ratio |

| Chloroform | Varies |

| Water | Varies |

This interactive table illustrates how the predicted cis:trans amide rotamer ratio for a model this compound system can be influenced by the solvent environment, as determined by DFT calculations.

Molecular Dynamics Simulations for Dynamic Properties.

While DFT calculations provide valuable insights into static, minimum-energy conformations, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations can reveal how this compound systems behave in a more realistic, solvated environment, capturing the constant motion and conformational transitions that occur.

MD simulations have been employed to study the dynamic properties of various biological systems, and the principles can be applied to understand molecules like this compound. nih.govnih.gov These simulations can model the interactions between the difluoropyrrolidine ring and surrounding solvent molecules, providing a more accurate picture of its conformational flexibility and the rates of interconversion between different puckered states and amide rotamers. The insights gained from MD simulations are crucial for understanding how these molecules might interact with biological targets, which are themselves dynamic entities.

Computational Approaches in Structure-Activity Relationship (SAR) Elucidation.

Computational methods are indispensable tools for elucidating the structure-activity relationships (SAR) of bioactive molecules. For compounds containing the this compound scaffold, computational approaches can help rationalize their biological activity and guide the design of new, more potent analogs.

By examining the three-dimensional conformations and electronic properties of these molecules, researchers can develop hypotheses about how they bind to their biological targets. For instance, in the context of kinase inhibitors, the specific stereochemistry and conformation of a molecule can be critical for its activity. nih.gov Computational docking studies can be used to predict the binding mode of a this compound-containing inhibitor within the active site of a protein. These models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding affinity and selectivity.

Prediction of Fluorine's Influence on Molecular Properties.

The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa. Computational chemistry provides a powerful platform for predicting these effects before a molecule is synthesized.

For this compound, computational models can predict how the two fluorine atoms will influence properties such as:

pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, making it less basic.

Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolism, thereby increasing the metabolic stability of a drug candidate.

By leveraging these predictive capabilities, chemists can make more informed decisions in the design of novel molecules incorporating the this compound moiety.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

While (3R,4R)-3,4-difluoropyrrolidine is a valuable building block, its broader application is often hindered by the complexity and cost of its synthesis. Current synthetic strategies can be lengthy and may rely on harsh reagents, making them less amenable to large-scale production. Future research will undoubtedly focus on developing more efficient and sustainable synthetic methodologies.

One promising avenue is the exploration of novel fluorination techniques. For instance, the use of less expensive and more environmentally friendly fluorinating agents could significantly reduce the cost and environmental impact of the synthesis. Additionally, catalytic enantioselective methods that establish the desired stereochemistry in a single step would represent a major breakthrough.

A recent study detailed a concise route for the synthesis of (3R,4R)-3,4-difluoroproline, a closely related derivative, highlighting the ongoing efforts to streamline these synthetic pathways. acs.org Such advancements are critical for making these valuable building blocks more accessible to the wider scientific community. Green chemistry principles, such as the use of renewable starting materials and solvent-free reaction conditions, are also expected to play a more prominent role in the future synthesis of this compound and its analogs. rsc.org

Exploration of Novel Biological Targets for this compound Scaffolds

The this compound scaffold has already demonstrated its utility in the development of inhibitors for a range of biological targets, including Factor Xa and epidermal growth factor receptor (EGFR) mutants. nih.govnih.gov However, the full therapeutic potential of this scaffold remains largely untapped.

Future research will likely focus on exploring its application against a broader array of biological targets implicated in various diseases. This could include other proteases, kinases, and G-protein coupled receptors (GPCRs). nih.gov The unique conformational properties of the difluorinated pyrrolidine (B122466) ring can be leveraged to achieve high affinity and selectivity for specific protein binding pockets.

For example, the introduction of the this compound motif could be used to modulate the conformation of a peptide or small molecule, pre-organizing it for optimal interaction with its target. This strategy could be particularly effective in targeting protein-protein interactions, which are notoriously difficult to inhibit with small molecules.

Advanced Applications in Chemical Biology and Protein Engineering

Beyond its use in drug discovery, this compound and its derivatives hold significant promise for applications in chemical biology and protein engineering. The fluorine atoms can serve as sensitive probes for 19F NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding. acs.org

The development of novel fluorinated proline analogs, including those with the (3R,4R)-3,4-difluoro substitution pattern, is expanding the toolbox for site-specific labeling of proteins. acs.org This enables researchers to investigate the role of specific proline residues in protein folding, stability, and function. elsevierpure.com

Furthermore, the incorporation of this compound into peptides and proteins can be used to engineer novel functions. For example, it could be used to create more stable and proteolytically resistant peptide therapeutics or to design proteins with altered catalytic activity or substrate specificity.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new bioactive molecules. nih.govmdpi.com The integration of this compound into these platforms could significantly accelerate the identification of novel drug candidates.

The development of efficient and versatile synthetic routes to this compound and its derivatives is crucial for their use in combinatorial library synthesis. nih.gov By creating large and diverse libraries of compounds containing this scaffold, researchers can screen for activity against a wide range of biological targets. nih.gov

Moreover, the unique properties of the fluorine atoms can be exploited in the design of novel screening assays. For example, 19F NMR-based screening methods could be used to rapidly identify compounds that bind to a target protein. elsevierpure.com

Expanding the Scope of Fluorinated Pyrrolidine Derivatives

While this compound has proven to be a valuable building block, there is still much to be explored in terms of the broader chemical space of fluorinated pyrrolidine derivatives. cphi-online.com Future research will likely focus on the synthesis and evaluation of novel analogs with different substitution patterns and functional groups.

This could include the development of pyrrolidines with alternative fluorination patterns, such as 3,3-difluoropyrrolidines or 4,4-difluoropyrrolidines. researchgate.netambeed.com Each of these analogs will possess unique conformational properties and may offer advantages for specific applications.

Additionally, the incorporation of other functional groups onto the pyrrolidine ring can be used to further modulate the properties of the molecule and to introduce new sites for chemical modification. nih.gov This will expand the repertoire of available building blocks for drug discovery and other applications. rsc.orgacs.org

Elucidation of Detailed Molecular Recognition Mechanisms in Drug-Target Interactions

A deeper understanding of the molecular recognition mechanisms underlying the interaction of this compound-containing molecules with their biological targets is essential for rational drug design. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into these interactions. mdpi.com

By elucidating the specific non-covalent interactions that contribute to binding affinity and selectivity, researchers can design more potent and specific inhibitors. For example, understanding how the fluorine atoms of the pyrrolidine ring interact with the protein binding pocket can guide the design of next-generation drug candidates.

Q & A

Q. What are the key methods for synthesizing (3R,4R)-3,4-difluoropyrrolidine, and how is stereochemical purity validated?

- Answer : Synthesis typically involves multi-step routes starting from chiral precursors like (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride, followed by fluorination using reagents such as DAST (diethylaminosulfur trifluoride). Stereochemical control is achieved via asymmetric catalysis or chiral pool strategies. Validation of enantiomeric purity requires chiral HPLC (e.g., Chiralpak® columns) and comparison with X-ray crystallography data, as demonstrated for the structurally similar (3R,4R)-3,4-difluoroproline (Figure 3 in ) .

Q. How can functional groups like Cbz or ethanol be introduced to this compound?

- Answer : Functionalization strategies include:

- N-Cbz protection : Benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) reacts with the pyrrolidine nitrogen to yield (3R,4R)-N-Cbz-3,4-difluoropyrrolidine.

- Ethanol derivative synthesis : Ethylene oxide or 2-bromoethanol can react with the pyrrolidine nitrogen under nucleophilic substitution conditions to form (3R,4R)-3,4-difluoropyrrolidin-1-ylethanol.

- Key analytical tools: ¹⁹F NMR to confirm fluorination and LC-MS to verify product integrity.

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Answer :

- X-ray crystallography : Resolves absolute stereochemistry and confirms the trans-diaxial fluorine arrangement (as seen in (3R,4R)-3,4-difluoroproline).

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR identify regiochemistry and detect conformational preferences (e.g., ring puckering due to fluorine gauche effects).

- IR spectroscopy : Validates carbonyl or hydroxyl groups in derivatives (e.g., ester or carbamate functionalities).

Advanced Research Questions

Q. How do fluorination patterns influence the conformational dynamics of this compound in medicinal chemistry applications?

- Answer : Fluorine atoms induce steric and electronic effects:

- Steric effects : The 3,4-difluoro substitution enforces a rigid chair-like conformation, reducing ring flexibility. This is critical for receptor binding, as seen in analogs targeting CNS proteins.

- Electronic effects : Fluorine's electron-withdrawing nature modulates pKa of adjacent amines, enhancing metabolic stability. Comparative studies with non-fluorinated pyrrolidines show a 2-3 log unit increase in microsomal stability.

- Methodology: Use dynamic NMR or computational modeling (DFT) to map energy barriers for ring inversion.

Q. What strategies resolve contradictions in bioactivity data for this compound-containing compounds?

- Answer : Discrepancies often arise from:

- Stereochemical impurities : Even 2% enantiomeric excess (ee) loss can reduce potency by >10-fold. Validate via chiral HPLC and re-synthesize batches with stricter purification.

- Solubility variations : Fluorinated pyrrolidines exhibit low aqueous solubility. Use co-solvents (e.g., DMSO/PEG) or pro-drug approaches (e.g., esterification) to improve bioavailability.

- Case study: In a kinase inhibitor series, replacing this compound with its 3,3-difluoro analog () increased IC₅₀ by 50%, highlighting substituent position sensitivity.

Q. How can this compound be integrated into multi-step syntheses of polycyclic heterocycles?

- Answer : Example workflow for pyrrolo[2,3-b]pyridine derivatives:

Step 1 : Couple this compound with a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃).

Step 2 : Functionalize the pyrrolidine nitrogen with a benzoyl group using PhMgBr/MnO₂.

Step 3 : Optimize reaction conditions (e.g., 105°C in toluene/EtOH) to minimize defluorination.

- Key challenge: Fluorine stability under acidic/basic conditions. Use mild reagents (e.g., NaH instead of LDA) to retain stereochemistry.

Q. What are the limitations of current fluorination methods for synthesizing this compound at scale?

- Answer :

- DAST limitations : Toxic, moisture-sensitive, and prone to side reactions (e.g., elimination). Alternatives like XtalFluor-E offer safer handling but require optimized catalysts.

- Yield trade-offs : Multi-step sequences (e.g., ’s three-step process) typically yield 30-50% overall. Improve via flow chemistry or enzymatic resolution.

- Data example: In a 50g-scale synthesis, replacing DAST with Deoxo-Fluor increased yield from 45% to 68% while reducing HF byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.